molecular formula C14H19N3O4 B103541 H-Gly-ala-phe-OH CAS No. 17922-87-1

H-Gly-ala-phe-OH

Cat. No. B103541
CAS RN: 17922-87-1
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tripeptide H-Gly-ala-phe-OH is a short chain of amino acids consisting of glycine (Gly), alanine (Ala), and phenylalanine (Phe). This sequence is of interest in various fields of research, including peptide synthesis, structural biology, and materials science. The peptide bond formation between these amino acids results in a molecule that can exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of peptides containing the Ala-Gly-Ala sequence has been reported in the literature. For instance, a nonapeptide with an Ala-(HO)Gly-Ala sequence was synthesized through the condensation of appropriately protected tripeptide units . This method could potentially be adapted for the synthesis of H-Gly-ala-phe-OH by substituting the relevant amino acid residues and protecting groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various spectroscopic techniques. For example, the nonapeptide mentioned earlier was characterized using 1H NMR and CD spectral data, which indicated a disordered structure in DMSO and water . Similarly, high-resolution solid-state NMR and quantum chemical calculations have been used to analyze the structure of a copolypeptide with an Ala-Gly sequence, providing insights into the conformational parameters of such peptides . These techniques could be applied to H-Gly-ala-phe-OH to determine its molecular structure and conformation.

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, including complexation with metal ions. The nonapeptide with Ala-(HO)Gly-Ala sequence was shown to form a 1:3 complex with iron(III) ions, which could be studied using UV-Vis spectroscopy to determine the complex's stability and structure . The reactivity of H-Gly-ala-phe-OH with metal ions or other chemical agents could be similarly investigated to understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. For instance, the hydration energies of protonated amino acids have been studied using mass spectrometry, revealing how water molecules interact with different amino acid residues . This information can be valuable in predicting the solubility and stability of H-Gly-ala-phe-OH in various solvents. Additionally, the coacervation properties of sequential polypeptides have been explored, indicating the importance of hydrophobic side chain interactions in the formation of coacervates . These findings could inform the study of the physical properties of H-Gly-ala-phe-OH, such as its potential to form coacervates or its thermal stability.

Scientific Research Applications

  • Conformational Studies and Disease Understanding

    • (Owen et al., 2012) conducted a comparative theoretical study to explore how the hydroxyl radical (•OH) might initiate the unfolding of amino acid residues like Gly and Ala. Their findings are significant for understanding the mechanism behind rapid peptide and protein unfolding, a process implicated in diseases like Alzheimer's.
  • NMR Spectroscopy and Peptide Analysis

    • (Merutka et al., 1995) used NMR spectroscopy to study proton chemical shifts in disordered linear peptides, including those with H-Gly-ala-phe-OH. Their work aids in the interpretation of NMR data for understanding peptide structures.
  • Peptide Synthesis and Biological Activity

    • (Neubert et al., 1985) investigated the synthesis of cyclic and cyclically branched tachykinin partial sequences, including those similar to H-Gly-ala-phe-OH. This research provides insights into dual agonistic and antagonistic effects of such peptides.
  • Uremic Toxins and Inhibitory Activity

    • (Abiko et al., 1978) discovered a dipeptide with inhibitory activity against PHA-induced lymphocyte transformation, contributing to the understanding of uremic toxins' structure-activity relationships.
  • Peptide Bond Formation Studies

    • (Kuhl et al., 1992) researched protease-catalyzed peptide synthesis, providing valuable insights into the enzymatic mechanisms involved in forming peptide bonds.
  • Amino Acid and Peptide Hydrolysis

    • (Cho and Haynes, 1985) synthesized esters of metronidazole with various amino acids, including phenylalanine (Phe), to study their hydrolysis, crucial for understanding drug metabolism.
  • Transport Mechanisms in Biological Systems

    • (Tiruppathì et al., 1990) explored the transport interaction between neutral dipeptides and tripeptides, shedding light on the transport mechanisms in renal systems.
  • Isomerization in Oligopeptides

    • (Grathwohl and Wüthrich, 1981) investigated the cis-trans isomerization of X-Pro bonds in oligopeptides, contributing to the understanding of protein folding kinetics.
  • Peptide Fragmentation Studies

    • (Harrison, 2002) examined the fragmentation reactions of protonated peptides containing phenylalanine, providing insights relevant for mass spectrometry analysis of peptides.
  • Peptide Coordination with Metal Ions

    • (Koleva et al., 2007) characterized the coordination ability of the dipeptide alanylphenylalanine with gold (Au(III)), highlighting the potential applications in bioinorganic chemistry.

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "H-Gly-ala-phe-OH" . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Peptides are central compounds in the pharmaceutical industry, providing both final medications and lead compounds for the preparation of peptidomimetic or non-peptidic pharmaceuticals . Therefore, there is a resurgence of interest in the synthesis of synthetic peptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZSCEANQDPJER-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-ala-phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AG Harrison - International Journal of Mass Spectrometry, 2002 - Elsevier
The fragmentation reactions of a variety of protonated tri- and tetra-peptides containing phenylalanine have been examined using metastable ion studies and energy-resolved collision-…
Number of citations: 16 www.sciencedirect.com
K Okimura, K Sugimoto, K Ohki, N SAKURA… - Chemical and …, 1999 - jstage.jst.go.jp
… The yield of H-Ala—PhefoH was higher than that of H—Gly—Ala~Phe—OH. Thus, the GlyfAla linkage was more susceptible than the Myr~GIy linkage in dilute acid. Next, the …
Number of citations: 3 www.jstage.jst.go.jp
K Sugimoto, K Okimura, N Sakura… - Peptide Science—Present …, 2002 - Springer
… during hydrolysis, the lower the yield of H–Gly–Ala–Phe–OH and H–Phe–OH. The yields of H–Ala–Phe–OH were highest after hydrolysis in 50 ~ 70% MSA. As the concentration of MSA …
Number of citations: 2 link.springer.com
O Dowling - 1998 - doras.dcu.ie
Cytosolic bovine brain prolyl oligopeptidase was purified from whole brain using ammonium suphate precipitation and chnitnjtography with DEAE sepharose, S200 gel filtration, …
Number of citations: 0 doras.dcu.ie
K SUGIMOTO, K OKIMURA… - … of the 1st …, 1999 - Gulf Professional Publishing
Number of citations: 0
A Wollrab, A Wollrab - Organische Chemie: Eine Einführung für Lehramts …, 2009 - Springer
Peptide und Proteine kann man sich formal als Kondensationsprodukte von α-Aminosäuren vorstellen, aus welchen Wassermoleküle abgespalten wurden. Die Aminosäurereste sind …
Number of citations: 4 link.springer.com

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